
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a methoxy group, and a trifluoromethyl acridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate typically involves multiple steps, including the formation of the acridine moiety, the introduction of the trifluoromethyl group, and the coupling with the methanesulfonamide group. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl acridine moiety can intercalate with DNA, disrupting its structure and function. Additionally, the methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the acridine moiety.
Trifluoromethyl acridine: Contains the acridine and trifluoromethyl groups but lacks the methanesulfonamide functionality.
Uniqueness
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its reactivity, while the trifluoromethyl acridine moiety provides specific interactions with biological targets.
Properties
CAS No. |
57164-71-3 |
|---|---|
Molecular Formula |
C23H22F3N3O6S2 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-methoxy-4-[[3-(trifluoromethyl)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H18F3N3O3S.CH4O3S/c1-31-20-12-14(28-32(2,29)30)8-10-18(20)27-21-15-5-3-4-6-17(15)26-19-11-13(22(23,24)25)7-9-16(19)21;1-5(2,3)4/h3-12,28H,1-2H3,(H,26,27);1H3,(H,2,3,4) |
InChI Key |
XNBNQLVSJZQVKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)C(F)(F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


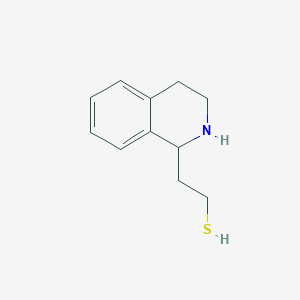
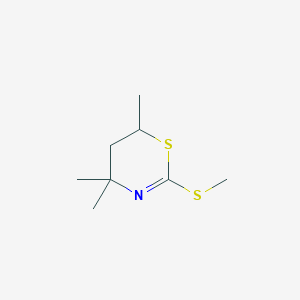
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
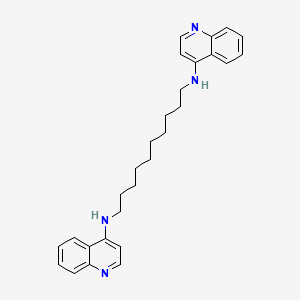
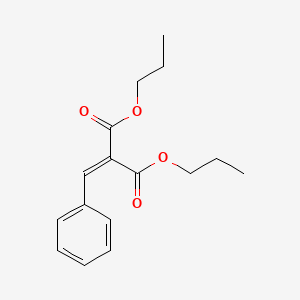

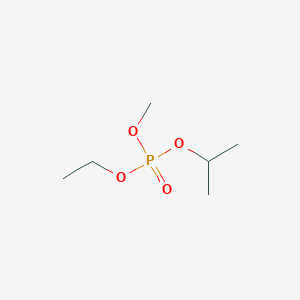
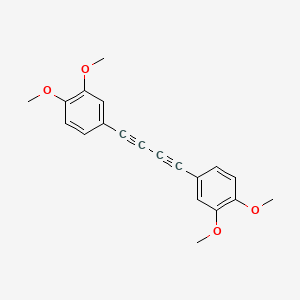
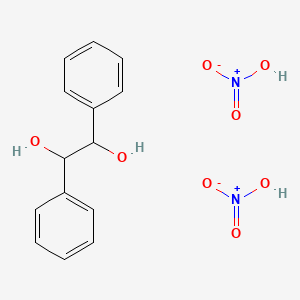
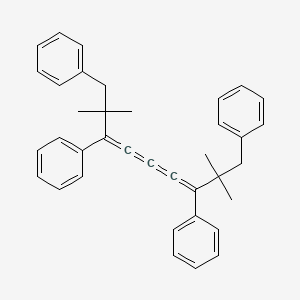
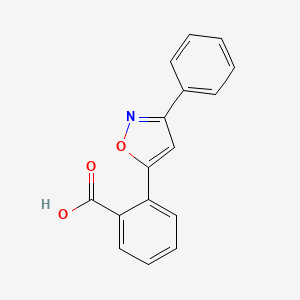
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
